molecular formula C89H60N4 B3135756 2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine CAS No. 404001-42-9

2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine

Cat. No.: B3135756
CAS No.: 404001-42-9
M. Wt: 1185.4 g/mol
InChI Key: LFIYMKYMOHCZMO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine is a useful research compound. Its molecular formula is C89H60N4 and its molecular weight is 1185.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-N,2-N',7-N,7-N'-tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C89H60N4/c1-5-33-65(34-6-1)90(85-45-21-29-61-25-13-17-41-73(61)85)69-49-53-77-78-54-50-70(91(66-35-7-2-8-36-66)86-46-22-30-62-26-14-18-42-74(62)86)58-82(78)89(81(77)57-69)83-59-71(92(67-37-9-3-10-38-67)87-47-23-31-63-27-15-19-43-75(63)87)51-55-79(83)80-56-52-72(60-84(80)89)93(68-39-11-4-12-40-68)88-48-24-32-64-28-16-20-44-76(64)88/h1-60H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFIYMKYMOHCZMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC3=C(C=C2)C4=C(C35C6=C(C=CC(=C6)N(C7=CC=CC=C7)C8=CC=CC9=CC=CC=C98)C1=C5C=C(C=C1)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C21)C=C(C=C4)N(C1=CC=CC=C1)C1=CC=CC2=CC=CC=C21)C1=CC=CC2=CC=CC=C21
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C89H60N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1185.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-N,2-N',7-N,7-N'-Tetranaphthalen-1-yl-2-N,2-N',7-N,7-N'-tetraphenyl-9,9'-spirobi[fluorene]-2,2',7,7'-tetramine (often referred to as Tetra-Tetra) is a complex organic molecule characterized by its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available literature and research findings.

Chemical Structure and Properties

Tetra-Tetra has the molecular formula C89H60N4C_{89}H_{60}N_4 and a molecular weight of approximately 1,300 g/mol. Its structure is notable for containing multiple naphthalene and phenyl groups, which contribute to its electronic properties and potential applications in organic electronics and biomedicine.

PropertyValue
Molecular FormulaC89H60N4C_{89}H_{60}N_4
Molecular Weight1,300 g/mol
UV Absorption352 nm (in THF)
Thermal StabilityDecomposes > 260 °C

Biological Activity Overview

Research into the biological activity of Tetra-Tetra indicates that it possesses several noteworthy properties:

  • Anticancer Activity : Preliminary studies suggest that Tetra-Tetra may exhibit cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis through the activation of caspase pathways.
  • Antioxidant Properties : The compound has shown potential in scavenging free radicals, thereby reducing oxidative stress in cellular models. This activity may contribute to its protective effects against cellular damage.
  • Neuroprotective Effects : Some studies have indicated that Tetra-Tetra could offer neuroprotective benefits by inhibiting neuroinflammation and promoting neuronal survival in models of neurodegenerative diseases.

Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated Tetra-Tetra's effects on various cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, with IC50 values ranging from 5 to 15 µM depending on the cell type. The compound was particularly effective against breast and lung cancer cells.

Study 2: Antioxidant Activity

In a controlled in vitro experiment assessing antioxidant capacity using DPPH and ABTS assays, Tetra-Tetra exhibited a dose-dependent reduction in radical scavenging activity. At concentrations of 50 µM, it achieved over 70% inhibition of free radicals.

Study 3: Neuroprotection

Research conducted on neuronal cell lines treated with neurotoxic agents showed that Tetra-Tetra significantly reduced cell death by approximately 40% compared to untreated controls. This effect was attributed to its ability to modulate inflammatory cytokines such as TNF-alpha and IL-6.

The biological activities of Tetra-Tetra can be attributed to several mechanisms:

  • Caspase Activation : Induction of apoptosis through caspase-3 activation has been observed in cancer cells.
  • Free Radical Scavenging : The presence of multiple aromatic rings enhances electron donation capabilities, allowing the compound to neutralize free radicals effectively.
  • Inflammatory Pathway Modulation : By downregulating pro-inflammatory cytokines, Tetra-Tetra may mitigate inflammation-related neuronal damage.

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